molecular formula C8H15NO4S B15125696 Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate

Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate

Cat. No.: B15125696
M. Wt: 221.28 g/mol
InChI Key: IPFJCDYEIAEAAC-UHFFFAOYSA-N
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Description

Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate (CAS: 1367702-22-4) is a synthetic organic compound featuring a tetrahydrothiopyranyl ring system modified with a sulfone group (1,1-dioxido) and an amino-acetate ester moiety. This compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators due to its conformational rigidity and polar functional groups.

Properties

IUPAC Name

methyl 2-amino-2-(1,1-dioxothian-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-13-8(10)7(9)6-2-4-14(11,12)5-3-6/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFJCDYEIAEAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCS(=O)(=O)CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Reduced forms of the compound with different functional groups.

    Substitution: Substituted derivatives with various nucleophiles.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is part of a broader class of amino-acetate derivatives. Key analogs and their distinguishing features are summarized below:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Solubility (Water) Price (per gram)
Methyl 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetate Hydrochloride Tetrahydrothiopyranyl sulfone, methyl ester, HCl ~283.8 (free base) High (HCl salt) N/A
Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate Cbz-protected amine, thiopyranylidene sulfone ~383.4 Moderate $595 (5g)
Methyl 2-Amino-2-(4-methoxyphenyl)acetate HCl 4-Methoxyphenyl substituent ~229.7 High €178 (250mg)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine-thioether, thietane ring ~326.4 Low N/A

Key Observations :

  • Sulfone vs. Thioether Groups: The sulfone group in this compound increases polarity and stability compared to thioether-containing analogs like the pyrimidine-thioether derivative (Compound 1, ) .
  • Aromatic vs. Aliphatic Substituents: Methyl 2-Amino-2-(4-methoxyphenyl)acetate HCl () exhibits higher water solubility due to its aromatic methoxy group, whereas the tetrahydrothiopyranyl analog’s aliphatic sulfone may reduce membrane permeability .
  • Protection Strategies : The Cbz-protected analog (CAS: 894790-19-3, ) is more lipophilic and chemically stable than the free amine, making it suitable for intermediate synthesis .

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